molecular formula C13H17NO5 B133184 ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 143583-56-6

ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B133184
CAS RN: 143583-56-6
M. Wt: 267.28 g/mol
InChI Key: RXELAUDTOWNGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EAMPC and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EAMPC is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have a high binding affinity to various receptors, including the adenosine A1 receptor.
Biochemical and Physiological Effects:
EAMPC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EAMPC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that EAMPC inhibits the growth of tumors in animal models. EAMPC has also been shown to have a high binding affinity to various receptors, including the adenosine A1 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using EAMPC in lab experiments is its high yield of synthesis. EAMPC has been optimized to produce high yields of up to 80%. Another advantage is its potential as a lead compound in drug discovery. However, one of the limitations of using EAMPC in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for EAMPC research. One direction is the development of EAMPC analogs with improved solubility and bioavailability. Another direction is the study of EAMPC as a potential anti-inflammatory agent. EAMPC has been shown to have anti-inflammatory effects in animal models, and further studies are needed to determine its potential in humans. Additionally, EAMPC has been shown to have potential as a building block in the synthesis of complex organic molecules, and further studies are needed to explore its potential in this area.

Synthesis Methods

EAMPC can be synthesized using various methods, including the reaction of 3-methyl-2-pyrrolidone with acetic anhydride, followed by the reaction with ethyl chloroformate. Another method involves the reaction of 3-methyl-2-pyrrolidone with acetic anhydride, followed by the reaction with ethyl chloroformate and sodium hydride. These methods have been optimized to produce high yields of EAMPC.

Scientific Research Applications

EAMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, EAMPC has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, EAMPC has been studied for its potential as a lead compound in the development of new drugs. It has been shown to have a high binding affinity to various receptors, including the adenosine A1 receptor. In organic synthesis, EAMPC has been studied for its potential as a building block in the synthesis of complex organic molecules.

properties

IUPAC Name

ethyl 4-acetyl-5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-5-18-13(17)12-7(2)11(8(3)15)10(14-12)6-19-9(4)16/h14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELAUDTOWNGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372283
Record name Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143583-56-6
Record name Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.